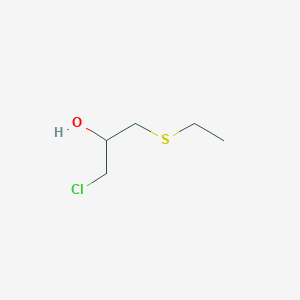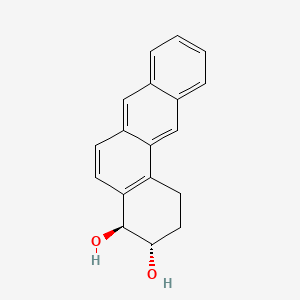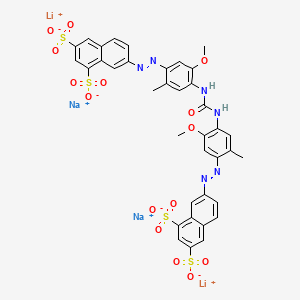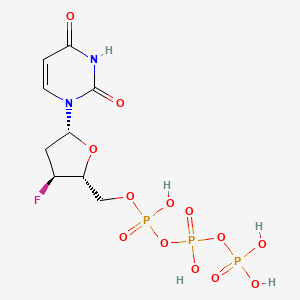
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- is a synthetic nucleotide analog It is a modified form of uridine triphosphate, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- typically involves multiple steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Fluorination: The 3’ hydroxyl group of uridine is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deoxygenation: The 2’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Triphosphorylation: The final step involves the addition of a triphosphate group to the 5’ position of the modified uridine. This is typically achieved using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to yield diphosphate and monophosphate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil base.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave the triphosphate group.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Various nucleoside analogs with different functional groups.
Hydrolysis: Uridine diphosphate and uridine monophosphate.
Oxidation and Reduction: Modified uracil derivatives.
科学的研究の応用
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of RNA synthesis and function, as well as in the investigation of nucleotide metabolism.
Medicine: Potential therapeutic agent in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
作用機序
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating chain elongation. This makes it a potent inhibitor of RNA and DNA polymerases.
類似化合物との比較
Similar Compounds
- Uridine 5’-(tetrahydrogen triphosphate), 5-chloro-2’,3’-dideoxy-3’-fluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’,3’-dideoxy-3’-fluoro-
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- is unique due to the specific placement of the fluorine atom at the 3’ position, which significantly alters its biochemical properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
124903-21-5 |
|---|---|
分子式 |
C9H14FN2O13P3 |
分子量 |
470.13 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O13P3/c10-5-3-8(12-2-1-7(13)11-9(12)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
InChIキー |
VVPGYVUQJIIYAD-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


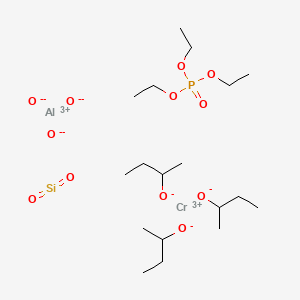
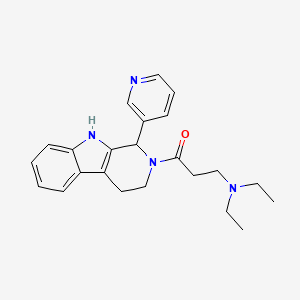
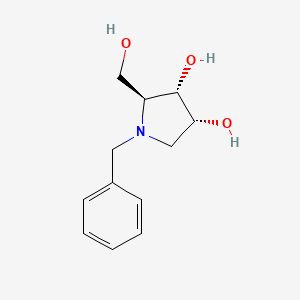
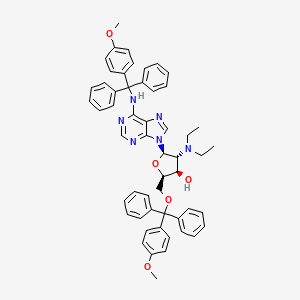
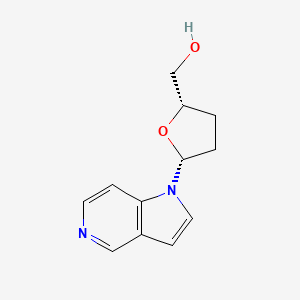

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
